molecular formula C13H17N3O2 B2786669 Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034502-02-6

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2786669
CAS RN: 2034502-02-6
M. Wt: 247.298
InChI Key: RRWVOOGFTOUBBJ-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as CP-122,721, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the release of glutamate and reducing oxidative stress. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and neuronal survival. This compound also inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neuronal cells, this compound has been found to reduce the release of glutamate and inhibit the activation of caspase-3, which is involved in apoptosis. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In immune cells, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some possible future directions for research on this compound include investigating its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as exploring its potential as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties and to develop more efficient synthesis methods.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its effects on various diseases and cell types, and has shown promising results in preclinical studies. Further research is needed to determine its potential therapeutic applications in humans and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can be synthesized using a multi-step process involving the reaction of pyrimidin-4-ol with 3-pyrrolidin-1-ylpropan-1-one followed by the cyclization of the resulting product using cyclobutanone. The final product is obtained through purification and isolation techniques.

properties

IUPAC Name

cyclobutyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(10-2-1-3-10)16-7-5-11(8-16)18-12-4-6-14-9-15-12/h4,6,9-11H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWVOOGFTOUBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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